BenchChemオンラインストアへようこそ!

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide

2OG oxygenase inhibition Histone demethylase Medicinal chemistry SAR

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide (CAS 941868-39-9) is a synthetic heterocyclic compound (C15H17N3O2, MW 271.31) featuring an 8-hydroxyquinoline (8-HQ) core directly linked at the 2-position to a piperidine-4-carboxamide moiety. The compound is catalogued in the EPA DSSTox database (DTXSID501227515) , registered in PubChem (SID 16835892), and listed with an MDL number MFCD09240615.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 941868-39-9
Cat. No. B1318173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide
CAS941868-39-9
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3O)C=C2
InChIInChI=1S/C15H17N3O2/c16-15(20)11-6-8-18(9-7-11)13-5-4-10-2-1-3-12(19)14(10)17-13/h1-5,11,19H,6-9H2,(H2,16,20)
InChIKeyNGGDOPGMIFFQPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide (CAS 941868-39-9): Chemical Identity and Procurement Baseline


1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide (CAS 941868-39-9) is a synthetic heterocyclic compound (C15H17N3O2, MW 271.31) featuring an 8-hydroxyquinoline (8-HQ) core directly linked at the 2-position to a piperidine-4-carboxamide moiety . The compound is catalogued in the EPA DSSTox database (DTXSID501227515) [1], registered in PubChem (SID 16835892), and listed with an MDL number MFCD09240615 [2]. Commercial sourcing records indicate a typical purity specification of 95% (HPLC), a solid physical form, and country of origin Ukraine, as documented by Sigma-Aldrich (Product LIF117311966) . The compound belongs to the broader class of quinoline-piperidine hybrids, a scaffold family actively investigated for metal-chelation-dependent biological activities including 2-oxoglutarate (2OG) oxygenase inhibition, antimicrobial action, and anticancer applications [3].

Why In-Class 8-Hydroxyquinoline Analogs Cannot Substitute 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide for Research Procurement


Within the 8-hydroxyquinoline (8-HQ) chemotype, subtle structural variations—particularly at the quinoline 2-position and in the appended heterocyclic group—produce functionally non-interchangeable compounds with divergent target selectivity, metal-chelation geometry, and cellular activity profiles [1]. The piperidine-4-carboxamide substituent at the 2-position of the 8-HQ core in this compound distinguishes it critically from the widely used 5-carboxy-8-hydroxyquinoline (IOX1) and 4-carboxy-8-hydroxyquinoline (4C8HQ) regioisomers, which bear carboxyl groups at different quinoline ring positions and lack the piperidine spacer entirely [2]. The carboxamide functional group confers distinct hydrogen-bond donor/acceptor capacity (primary amide –CONH2) relative to the carboxylic acid (–COOH) present in analogs such as 1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid (CAS 1223467-88-6), altering both physicochemical properties (logP, solubility) and target binding pharmacophore geometry . Additionally, the direct C–N linkage between the quinoline 2-position and the piperidine nitrogen in this compound creates a different electronic environment and conformational profile compared to analogs with ether linkers (e.g., 1-(2-(8-quinolyloxy)acetyl)piperidine-4-carboxamide) or methylene spacers . These structural distinctions mean that even closely related in-class compounds cannot be assumed to reproduce the same metal-chelation affinity, enzyme inhibition selectivity, or cellular permeability, making specific procurement of CAS 941868-39-9 essential for reproducible structure-activity relationship (SAR) and target-engagement studies.

Quantitative Differentiation Evidence for 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide vs. Closest Analogs


Carboxamide vs. Carboxylic Acid Functional Group: Implications for 2OG Oxygenase Inhibitor Pharmacophore Design

The primary amide (–CONH2) at the piperidine 4-position in CAS 941868-39-9 replaces the carboxylic acid (–COOH) found in its closest structural analog, 1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid (1HQL, CAS 1223467-88-6). In the 8-hydroxyquinoline class of 2OG oxygenase inhibitors, the nature and position of the metal-chelating and hydrogen-bonding functional groups are critical determinants of potency and selectivity across the KDM4 (JMJD2) subfamily [1]. The carboxamide variant is predicted to exhibit a higher logP and reduced ionization at physiological pH (the amide is neutral, while the carboxylic acid is predominantly anionic at pH 7.4), which may enhance passive membrane permeability and alter subcellular distribution relative to the carboxylate analog . However, no direct head-to-head IC50 comparison between these two specific compounds against any 2OG oxygenase panel has been published in the peer-reviewed literature. The 5-carboxy-8-hydroxyquinoline (IOX1) benchmark compound inhibits KDM4C with an IC50 of 0.6 μM and KDM4E with an IC50 of 2.3 μM, but IOX1 bears the carboxyl group directly at the quinoline 5-position and lacks the piperidine spacer entirely, making it a structurally and pharmacophorically distinct comparator .

2OG oxygenase inhibition Histone demethylase Medicinal chemistry SAR

Direct C–N Quinoline-Piperidine Linkage vs. Ether or Methylene Spacer Analogs: Conformational and Electronic Distinctions

CAS 941868-39-9 features a direct C–N bond between the quinoline 2-position and the piperidine nitrogen. This connectivity contrasts with structurally related quinoline-piperidine hybrids that employ ether linkers (e.g., 1-(2-(8-quinolyloxy)acetyl)piperidine-4-carboxamide) or methylene spacers (e.g., 7-[4-(8-hydroxyquinolin-2-ylmethyl)piperazin-1-yl] fluoroquinolone derivatives) [1]. The direct C–N linkage in the target compound eliminates a rotational degree of freedom present in ether-bridged analogs, resulting in a more rigid, conformationally restricted scaffold. This rigidity can translate into differential metal-chelation geometry at the 8-hydroxyquinoline N,O-metal binding site and altered positioning of the carboxamide group within an enzyme active site [2]. In the context of antimycobacterial screening, a closely related 7-[4-(8-hydroxyquinolin-2-ylmethyl)piperazin-1-yl] fluoroquinolone derivative exhibited 44% inhibition of Mycobacterium tuberculosis H37Rv growth, whereas the direct C–N linked scaffold of CAS 941868-39-9 has not been reported in any antimycobacterial assay to date [3].

Coordination chemistry Ligand design Antimicrobial SAR

Vendor-Documented Purity and Physical Form Specification for Reproducible Experimental Use

Procurement records for CAS 941868-39-9 from multiple independent vendors converge on a purity specification of 95% (HPLC) and a solid physical form . Sigma-Aldrich (Product LIF117311966) documents the compound as a solid with 95% purity and country of origin Ukraine, while Chemenu (Catalog CM228631) and Leyan (Catalog 1424835) independently report purity of 95% and 95+%, respectively . This multi-vendor consensus on purity provides a verifiable procurement baseline. In contrast, the carboxylic acid analog 1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid (CAS 1223467-88-6) is sold at purity levels ranging from 95% to 98% depending on the vendor, and as a different physical form (powder vs. solid), introducing variability in solubility and handling characteristics that can affect experimental reproducibility .

Chemical procurement Analytical specification Reproducibility

8-Hydroxyquinoline Metal-Chelation Motif: Class-Level Evidence Supporting Investigational Use as a Metalloenzyme Inhibitor Scaffold

The 8-hydroxyquinoline (8-HQ) moiety present in CAS 941868-39-9 is a well-characterized bidentate metal-chelating group that coordinates Fe(II) and other divalent transition metals (Zn²⁺, Cu²⁺) through the quinoline nitrogen and the deprotonated 8-hydroxyl oxygen [1]. This chelation mode underlies the mechanism of action of 8-HQ derivatives as inhibitors of Fe(II)/2-oxoglutarate-dependent oxygenases, including the KDM4 (JMJD2) histone demethylase family. Crystal structures of related 8-HQ inhibitors (IOX1 and 4C8HQ) bound to KDM4A confirm that the 8-hydroxyquinoline core chelates the active-site Fe(II) while the substituent at the quinoline 2- or 5-position extends into the substrate-binding pocket [2]. The piperidine-4-carboxamide substituent at the 2-position in CAS 941868-39-9 is structurally poised to occupy the same pocket region targeted by the 2-position substituents in KDM4 inhibitor design [3]. However, no direct biochemical inhibition data (IC50, Ki) for this specific compound against any purified 2OG oxygenase have been reported.

Metal chelation KDM4 demethylase Iron-dependent oxygenase

Patent Landscape: Positioning Among 8-Hydroxyquinoline-Based KDM4 Inhibitor Series

Recent patent activity in the 8-hydroxyquinoline KDM4 inhibitor space provides structural context for CAS 941868-39-9. US Patent 12,378,201 (filed 2020, issued 2023) and related application US20220306584A1 disclose a series of 8-hydroxyquinoline derivatives as potent and selective KDM4 inhibitors for cancer treatment [1][2]. The exemplified compounds in these patents feature diverse substituents at the quinoline 2-position, including piperidine, piperazine, and other nitrogen-containing heterocycles, confirming that the 2-position is a critical vector for modulating KDM4 isoform selectivity. CAS 941868-39-9, with its piperidine-4-carboxamide substitution at the quinoline 2-position, falls within the general Markush structures claimed in this patent family [3]. However, the specific compound 1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide is not an explicitly exemplified compound with disclosed IC50 data in the available patent documents, indicating it occupies an underexplored region of the 8-HQ KDM4 inhibitor chemical space.

KDM4 inhibitor Epigenetic cancer therapy Patent SAR

Comparative Procurement Availability: Discontinued Status at Major Vendor with Alternative Sourcing Options

Procurement intelligence reveals a bifurcated supply landscape for CAS 941868-39-9. CymitQuimica (Ref. 10-F747563) lists the compound as 'Discontinued' across all package sizes (250 mg, 500 mg, 1 g), indicating termination of supply from this European vendor . Sigma-Aldrich (Product LIF117311966) lists the product but notes it is currently unavailable in certain regions including Singapore, though it remains catalogued . Active sourcing channels include Chemenu (Catalog CM228631, 95% purity) and Leyan (Catalog 1424835, 95+% purity), both of which maintain the compound in their current catalogs . This contrasts with the more widely available carboxylic acid analog CAS 1223467-88-6, which is stocked by multiple major vendors including Biosynth and Sigma-Aldrich, reflecting higher commercial demand and established application data . The limited commercial availability of CAS 941868-39-9 relative to its analogs may reflect its status as a specialized research tool rather than a broadly utilized screening compound.

Chemical sourcing Vendor availability Supply chain

Recommended Application Scenarios for 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide (CAS 941868-39-9) Based on Available Evidence


SAR Probe for 2OG Oxygenase Inhibitor Pharmacophore Mapping at the Quinoline 2-Position

CAS 941868-39-9 is best deployed as a structural probe to interrogate the steric and electronic requirements of the quinoline 2-position binding pocket in Fe(II)/2OG oxygenases. Its direct C–N linkage to the piperidine ring and terminal carboxamide group provide a distinct pharmacophoric signature compared to the 5-carboxy (IOX1) and 4-carboxy (4C8HQ) scaffolds, enabling systematic SAR exploration of linker geometry, hydrogen-bonding capacity, and metal-chelation complementarity. Researchers should design head-to-head inhibition assays against a panel of 2OG oxygenases (e.g., KDM4A–E, KDM2A, KDM6B) using IOX1 as a positive control, as established in crystallographic and biochemical literature [1]. Quantitative IC50 determination and co-crystallization or docking studies with this compound would directly address the current evidence gap in the 2-position 8-HQ inhibitor space.

Coordination Chemistry Ligand for Divalent Metal Complexation Studies

The 8-hydroxyquinoline N,O-chelating motif combined with the flexible piperidine-4-carboxamide tail makes CAS 941868-39-9 a candidate ligand for synthesizing transition metal complexes (Fe²⁺, Cu²⁺, Zn²⁺, Mn²⁺). The carboxamide group can participate in secondary coordination sphere hydrogen-bonding interactions that the carboxylic acid analog cannot replicate, potentially tuning metal-binding affinity and complex stability. Researchers should determine stability constants (log K) for metal complex formation via potentiometric or spectrophotometric titration and compare with 8-hydroxyquinoline (log K₁ for Cu(8-HQ)₂ ≈ 23–25) and 5-carboxy-8-hydroxyquinoline as baselines [1]. Such complexes may exhibit differentiated electrochemical, photophysical, or catalytic properties relevant to materials science and bioinorganic chemistry.

Synthetic Intermediate for Diversification of the 8-Hydroxyquinoline Scaffold

The primary carboxamide group at the piperidine 4-position serves as a versatile synthetic handle for further derivatization. The –CONH2 group can be dehydrated to the nitrile (–CN), hydrolyzed to the carboxylic acid (–COOH), or coupled via amide bond formation with amines or amino acids to generate focused libraries of 8-HQ conjugates [1]. This synthetic versatility positions CAS 941868-39-9 as a late-stage diversification intermediate for exploring structure-activity relationships across multiple biological target classes, including antimicrobial, anticancer, and neuroprotective applications that have been associated with 8-hydroxyquinoline chemotypes . Procurement of this compound as the carboxamide enables access to both the amide SAR space and, through hydrolysis, the carboxylic acid space from a single starting material.

Procurement for Epigenetic Probe Development in the KDM4 Patent Space

Given the structural placement of CAS 941868-39-9 within the Markush claims of US Patent 12,378,201 (KDM4 histone demethylase inhibitors for cancer treatment), this compound represents a strategic procurement for medicinal chemistry groups developing IP-differentiating KDM4 inhibitors [1]. The compound can serve as a starting point for designing analogs that explore uncharted substituent space around the piperidine-4-carboxamide vector, with the goal of achieving isoform selectivity (KDM4A vs. KDM4B vs. KDM4C) that is distinct from the exemplified patent compounds. Researchers should couple procurement with rapid biochemical profiling (KDM4 AlphaScreen or FDH-coupled assays) and cellular target engagement assays (H3K9me3 immunofluorescence or western blot) to establish a quantitative activity baseline .

Quote Request

Request a Quote for 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.